molecular formula C24H23ClN2O2 B4163636 [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride

[4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride

Cat. No.: B4163636
M. Wt: 406.9 g/mol
InChI Key: MIHQHZWMKAUCHA-UHFFFAOYSA-N
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Description

[4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Attachment of Butoxy Group: The next step involves the introduction of the butoxy group. This can be achieved through nucleophilic substitution reactions where the benzimidazole derivative reacts with a butyl halide under basic conditions.

    Formation of Methanone Moiety: The final step involves the formation of the methanone moiety. This can be done by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the benzimidazole ring can yield reduced forms, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, and this compound may exhibit similar properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown promise as antiviral, anticancer, and antifungal agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[4-(Benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride apart is its unique combination of functional groups. The presence of the butoxy and methanone moieties, along with the benzimidazole core, provides it with unique chemical and biological properties.

Properties

IUPAC Name

[4-[4-(benzimidazol-1-yl)butoxy]phenyl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2.ClH/c27-24(19-8-2-1-3-9-19)20-12-14-21(15-13-20)28-17-7-6-16-26-18-25-22-10-4-5-11-23(22)26;/h1-5,8-15,18H,6-7,16-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHQHZWMKAUCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCN3C=NC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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